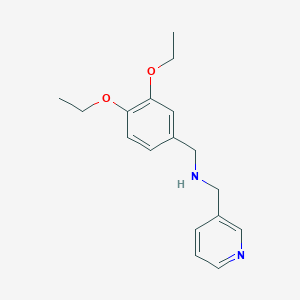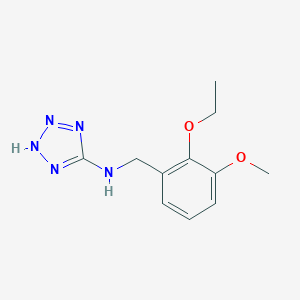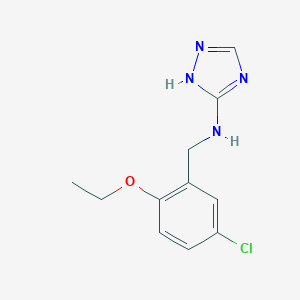![molecular formula C22H22FN5OS B494776 ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494776.png)
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C29H24FN5O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the fluorobenzyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Naphthyl intermediate synthesis: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Coupling of intermediates: The fluorobenzyl and naphthyl intermediates are coupled using a suitable base to form the desired compound.
Introduction of the tetraazolyl group: The final step involves the reaction of the coupled intermediate with 1-methyl-1H-tetraazole-5-thiol under basic conditions to introduce the tetraazolyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and naphthyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-((E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene)-2-(4-isopropylphenoxy)acetohydrazide
Uniqueness
({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and tetraazolyl groups, in particular, contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H22FN5OS |
|---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C22H22FN5OS/c1-28-22(25-26-27-28)30-13-12-24-14-20-19-5-3-2-4-17(19)8-11-21(20)29-15-16-6-9-18(23)10-7-16/h2-11,24H,12-15H2,1H3 |
InChI Key |
LFLRGAAXIAHHDL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(3-pyridinylmethyl)amine](/img/structure/B494694.png)
![1-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]propan-2-ol](/img/structure/B494696.png)
![1-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B494697.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)
![1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine](/img/structure/B494701.png)
![N-[3-(benzyloxy)benzyl]-3-ethoxypropan-1-amine](/img/structure/B494704.png)
![1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol](/img/structure/B494705.png)
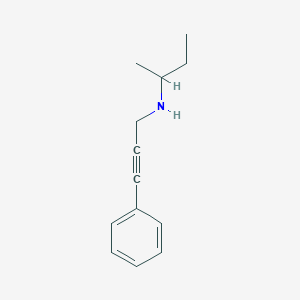
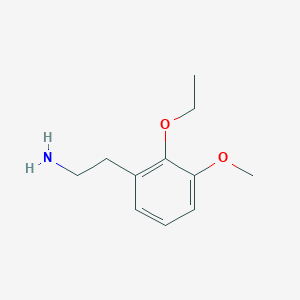
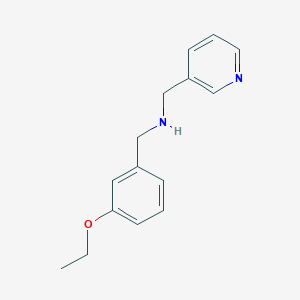
![2-(2-Chloro-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494712.png)
